7-Methyl-4-oxo-2-p-tolylamino-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde
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Overview
Description
7-Methyl-4-oxo-2-p-tolylamino-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde is a complex organic compound with the molecular formula C17H15N3O2. This compound is notable for its unique structure, which includes a pyrido[1,2-a]pyrimidine core, a methyl group, and a p-tolylamino substituent. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methyl-4-oxo-2-p-tolylamino-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde typically involves multi-step organic reactions. One common method starts with the preparation of the pyrido[1,2-a]pyrimidine core, followed by the introduction of the p-tolylamino group and the aldehyde functionality. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure the compound meets the required specifications for research and development purposes.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the aldehyde group, to form carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions.
Major Products:
Oxidation: Corresponding carboxylic acids.
Reduction: Corresponding alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
7-Methyl-4-oxo-2-p-tolylamino-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde is used in several scientific research fields:
Chemistry: As a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique structure and reactivity.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-Methyl-4-oxo-2-p-tolylamino-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
4H-Pyrido[1,2-a]pyrimidine derivatives: These compounds share the core structure but differ in their substituents, leading to different chemical and biological properties.
Tolylamino derivatives: Compounds with similar tolylamino groups but different core structures.
Uniqueness: 7-Methyl-4-oxo-2-p-tolylamino-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde is unique due to its specific combination of functional groups and its potential for diverse chemical reactions and biological activities. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C17H15N3O2 |
---|---|
Molecular Weight |
293.32 g/mol |
IUPAC Name |
7-methyl-2-(4-methylanilino)-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde |
InChI |
InChI=1S/C17H15N3O2/c1-11-3-6-13(7-4-11)18-16-14(10-21)17(22)20-9-12(2)5-8-15(20)19-16/h3-10,18H,1-2H3 |
InChI Key |
OKJFEQCXRZNICD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=C(C(=O)N3C=C(C=CC3=N2)C)C=O |
Origin of Product |
United States |
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